A-depth Technical Guide to 2-(Difluoromethoxy)nicotinic Acid
A-depth Technical Guide to 2-(Difluoromethoxy)nicotinic Acid
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For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Fluorinated Building Block
2-(Difluoromethoxy)nicotinic acid, identified by CAS Number 1211587-59-5 , is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry.[1][2] As a derivative of nicotinic acid (Vitamin B3), it provides a versatile scaffold for the synthesis of novel bioactive molecules. The strategic incorporation of a difluoromethoxy (-OCF₂H) group onto the pyridine ring dramatically influences the molecule's physicochemical properties, making it a valuable building block for drug discovery programs.[3][4] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.
The difluoromethoxy group is particularly noteworthy as it can act as a bioisostere for hydroxyl, thiol, or amine groups, while also serving as a lipophilic hydrogen bond donor.[5][6] This unique combination of features allows for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and target affinity.[4][6]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective use in research and development. The key data for 2-(Difluoromethoxy)nicotinic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1211587-59-5 | [1][2] |
| Molecular Formula | C₇H₅F₂NO₃ | [1] |
| Molecular Weight | 189.12 g/mol | [1] |
| Appearance | Off-white solid | [7] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| InChI Key | XJFYNJWXMFHBGO-UHFFFAOYSA-N | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| GHS Signal Word | Warning | [1] |
Safety and Handling:
As indicated by the GHS hazard statements, 2-(Difluoromethoxy)nicotinic acid should be handled with appropriate care.[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and respiratory protection.[7][8]
-
Handling: Use in a well-ventilated area, such as a fume hood, to avoid dust formation and inhalation.[9][10] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly closed container in a dry, cool place away from direct sunlight and moisture.[1][8]
Synthesis and Mechanistic Insights
The synthesis of 2-(difluoromethoxy)nicotinic acid is not trivial and requires specialized reagents. A plausible and common strategy involves the O-difluoromethylation of a 2-hydroxypyridine precursor. This approach leverages the nucleophilicity of the oxygen atom in the pyridin-2-one tautomer.
Causality Behind Experimental Choices:
-
Starting Material: 2-Chloronicotinic acid derivatives are common, commercially available starting materials. The initial hydrolysis (Step 1) to the 2-hydroxypyridine is a standard nucleophilic aromatic substitution. The pyridin-2-one tautomer is crucial for the subsequent step.
-
Difluoromethylation (Step 2): This is the key transformation. Reagents like bromodifluoromethyl(trimethyl)silane (TMSCF₂Br) or even chlorodifluoromethane (Freon-22) can serve as sources of the difluoromethyl group.[12][13][14]
-
Mechanism: The reaction proceeds via the generation of a difluorocarbene intermediate or a related reactive species which is then trapped by the deprotonated oxygen of the 2-pyridone.
-
Choice of Base: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the hydroxyl group without promoting unwanted side reactions. Stronger bases like potassium tert-butoxide may be required for less reactive systems.[14]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solubilizes the reagents and facilitates the nucleophilic attack.
-
-
Final Hydrolysis (Step 3): The conversion of the nitrile group to a carboxylic acid is a robust and well-established transformation, typically achieved under strong acidic conditions with heating.
Self-Validating Protocol Considerations:
-
Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding.
-
Purification: Purification after each step, typically via column chromatography or recrystallization, is essential to remove byproducts and unreacted reagents.
-
Characterization: The final product's identity and purity must be confirmed through comprehensive analytical techniques as detailed in the next section.
Spectroscopic and Analytical Characterization
To ensure the structural integrity of synthesized 2-(Difluoromethoxy)nicotinic acid, a combination of spectroscopic methods is required.
-
¹H NMR (Proton NMR): The proton spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and a characteristic triplet for the single proton of the -OCF₂H group (with a J-coupling to the two fluorine atoms).
-
¹⁹F NMR (Fluorine NMR): This is a critical technique for any fluorinated compound. A doublet signal would confirm the presence of the two equivalent fluorine atoms in the difluoromethoxy group, coupled to the single proton.[15]
-
¹³C NMR (Carbon NMR): The carbon spectrum would show distinct signals for the seven carbon atoms, including a characteristic triplet for the carbon of the -OCF₂H group due to coupling with the two fluorine atoms.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O and C-F stretches (in the fingerprint region, ~1000-1300 cm⁻¹), and aromatic C=C and C=N stretching vibrations (~1500-1600 cm⁻¹).[16]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of 189.12 g/mol , showing the [M+H]⁺ ion at m/z 190.03 or the [M-H]⁻ ion at m/z 188.02.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-(Difluoromethoxy)nicotinic acid lies in its application as a molecular scaffold. The incorporation of fluorine is a powerful strategy in medicinal chemistry to modulate key drug properties.[4]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[4][17]
-
Lipophilicity and Permeability: The -OCF₂H group increases lipophilicity compared to a hydroxyl group, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[6]
-
Acidity (pKa) Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the parent molecule, including the nicotinic acid moiety. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and pharmacokinetic profile.[4]
-
Target Binding Interactions: The hydrogen on the difluoromethoxy group is a surprisingly effective hydrogen bond donor, capable of forming strong interactions with protein targets, potentially enhancing binding affinity and selectivity.[5][6]
This building block is therefore highly valuable for synthesizing novel inhibitors, agonists, or antagonists for a wide range of biological targets where fine-tuning of these properties is critical for therapeutic success. Its use has been explored in developing tracers for positron emission tomography (PET) and in creating novel anti-cancer agents.[18][19]
Conclusion
2-(Difluoromethoxy)nicotinic acid (CAS: 1211587-59-5) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique electronic and steric properties, conferred by the difluoromethoxy group, provide a rational means to overcome common challenges in drug development, from poor metabolic stability to suboptimal target engagement. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. Available from: [Link]
-
PubMed. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. National Center for Biotechnology Information. Available from: [Link]
-
Gottwald, W., Nagel, L., Skinner, J. G., Grashei, M., & Schilling, F. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9) measured in aqueous solution (D2O) at different temperatures. ResearchGate. Available from: [Link]
-
Zhu, Z., Krishnamurti, V., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. Available from: [Link]
-
Lee, J. W., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available from: [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Available from: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Available from: [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. Available from: [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Nicotinic acid. Available from: [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2). Available from: [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2471-2481. Available from: [Link]
-
Tan, C. Y., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available from: [Link]
-
Chen, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8887. Available from: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Duplicate reference for context]. Available from: [Link]
-
Parrish, M. E., & Deal, J. G. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5857. Available from: [Link]
-
Dollé, F., et al. (1998). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Neuroscience Letters, 246(1), 21-24. Available from: [Link]
-
Grygorenko, O. O., et al. (2016). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 6(96), 93777-93783. Available from: [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 2-(Difluoromethoxy)nicotinic acid. Available from: [Link]
-
Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Available from: [Link]
-
Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Available from: [Link]
-
Parrish, M. E., & Deal, J. G. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Organic & Medicinal Chemistry International. Available from: [Link]
-
AccelaChem. (n.d.). 1256794-46-3, 5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid. Available from: [Link]
Sources
- 1. 1211587-59-5|2-(Difluoromethoxy)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. 2-(Difluoromethoxy)nicotinic acid | 1211587-59-5 [sigmaaldrich.cn]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kishida.co.jp [kishida.co.jp]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
- 19. Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
